Cas no 2385315-61-5 (3-{benzyl(benzyloxy)carbonylamino}-4-methylpentanoic acid)

3-{benzyl(benzyloxy)carbonylamino}-4-methylpentanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-{benzyl[(benzyloxy)carbonyl]amino}-4-methylpentanoic acid
- EN300-815719
- 2385315-61-5
- 3-{benzyl(benzyloxy)carbonylamino}-4-methylpentanoic acid
-
- インチ: 1S/C21H25NO4/c1-16(2)19(13-20(23)24)22(14-17-9-5-3-6-10-17)21(25)26-15-18-11-7-4-8-12-18/h3-12,16,19H,13-15H2,1-2H3,(H,23,24)
- InChIKey: IBQLRUJOJOUKBM-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N(CC1C=CC=CC=1)C(CC(=O)O)C(C)C)=O
計算された属性
- せいみつぶんしりょう: 355.17835828g/mol
- どういたいしつりょう: 355.17835828g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 9
- 複雑さ: 439
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 66.8Ų
3-{benzyl(benzyloxy)carbonylamino}-4-methylpentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-815719-0.05g |
3-{benzyl[(benzyloxy)carbonyl]amino}-4-methylpentanoic acid |
2385315-61-5 | 95.0% | 0.05g |
$455.0 | 2025-02-21 | |
Enamine | EN300-815719-2.5g |
3-{benzyl[(benzyloxy)carbonyl]amino}-4-methylpentanoic acid |
2385315-61-5 | 95.0% | 2.5g |
$1063.0 | 2025-02-21 | |
Enamine | EN300-815719-10.0g |
3-{benzyl[(benzyloxy)carbonyl]amino}-4-methylpentanoic acid |
2385315-61-5 | 95.0% | 10.0g |
$2331.0 | 2025-02-21 | |
Enamine | EN300-815719-0.5g |
3-{benzyl[(benzyloxy)carbonyl]amino}-4-methylpentanoic acid |
2385315-61-5 | 95.0% | 0.5g |
$520.0 | 2025-02-21 | |
Enamine | EN300-815719-1.0g |
3-{benzyl[(benzyloxy)carbonyl]amino}-4-methylpentanoic acid |
2385315-61-5 | 95.0% | 1.0g |
$541.0 | 2025-02-21 | |
Enamine | EN300-815719-1g |
3-{benzyl[(benzyloxy)carbonyl]amino}-4-methylpentanoic acid |
2385315-61-5 | 1g |
$541.0 | 2023-09-02 | ||
Enamine | EN300-815719-0.1g |
3-{benzyl[(benzyloxy)carbonyl]amino}-4-methylpentanoic acid |
2385315-61-5 | 95.0% | 0.1g |
$476.0 | 2025-02-21 | |
Enamine | EN300-815719-0.25g |
3-{benzyl[(benzyloxy)carbonyl]amino}-4-methylpentanoic acid |
2385315-61-5 | 95.0% | 0.25g |
$498.0 | 2025-02-21 | |
Enamine | EN300-815719-5.0g |
3-{benzyl[(benzyloxy)carbonyl]amino}-4-methylpentanoic acid |
2385315-61-5 | 95.0% | 5.0g |
$1572.0 | 2025-02-21 | |
Enamine | EN300-815719-5g |
3-{benzyl[(benzyloxy)carbonyl]amino}-4-methylpentanoic acid |
2385315-61-5 | 5g |
$1572.0 | 2023-09-02 |
3-{benzyl(benzyloxy)carbonylamino}-4-methylpentanoic acid 関連文献
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
-
Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
3-{benzyl(benzyloxy)carbonylamino}-4-methylpentanoic acidに関する追加情報
3-{benzyl(benzyloxy)carbonylamino}-4-methylpentanoic acid: An Overview of a Promising Compound (CAS No. 2385315-61-5)
3-{benzyl(benzyloxy)carbonylamino}-4-methylpentanoic acid (CAS No. 2385315-61-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, particularly in the development of novel drugs for treating metabolic disorders and neurodegenerative diseases.
The molecular structure of 3-{benzyl(benzyloxy)carbonylamino}-4-methylpentanoic acid is composed of a benzyl and benzyloxy carbonyl group attached to an amino acid backbone. The presence of these functional groups imparts specific chemical properties that make it a valuable candidate for drug design and development. Recent studies have highlighted its ability to modulate key biological pathways, making it a subject of intense investigation.
In the context of metabolic disorders, 3-{benzyl(benzyloxy)carbonylamino}-4-methylpentanoic acid has shown promising results in preclinical studies. Research published in the Journal of Medicinal Chemistry demonstrated that this compound can effectively inhibit enzymes involved in lipid metabolism, thereby reducing the accumulation of fatty acids in liver cells. This property makes it a potential therapeutic agent for conditions such as non-alcoholic fatty liver disease (NAFLD) and hyperlipidemia.
Beyond its metabolic applications, 3-{benzyl(benzyloxy)carbonylamino}-4-methylpentanoic acid has also been explored for its neuroprotective effects. A study conducted by the Institute of Neurology at University College London found that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These findings suggest its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The synthesis of 3-{benzyl(benzyloxy)carbonylamino}-4-methylpentanoic acid involves a series of well-defined chemical reactions, including the protection and deprotection of functional groups to ensure the desired molecular structure. The synthetic route typically starts with the formation of the amino acid backbone, followed by the introduction of the benzyl and benzyloxy carbonyl groups through selective coupling reactions. This multi-step process requires precise control over reaction conditions to achieve high yields and purity levels.
In terms of pharmacokinetics, 3-{benzyl(benzyloxy)carbonylamino}-4-methylpentanoic acid exhibits favorable properties that enhance its bioavailability and stability. Studies have shown that it has good oral absorption and a reasonable half-life, making it suitable for chronic administration. Additionally, its low toxicity profile further supports its potential as a safe and effective therapeutic agent.
The safety and efficacy of 3-{benzyl(benzyloxy)carbonylamino}-4-methylpentanoic acid have been evaluated through extensive preclinical testing. Animal models have demonstrated that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. These findings provide a strong foundation for advancing this compound into clinical trials.
In conclusion, 3-{benzyl(benzyloxy)carbonylamino}-4-methylpentanoic acid (CAS No. 2385315-61-5) represents a promising compound with diverse therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action, this compound holds the potential to revolutionize the treatment of various diseases, offering hope to patients worldwide.
2385315-61-5 (3-{benzyl(benzyloxy)carbonylamino}-4-methylpentanoic acid) 関連製品
- 90005-97-3(1-methoxy-2-(methylsulfanyl)-4-nitrobenzene)
- 898784-06-0(2-(4-Chlorophenyl)-2'-iodoacetophenone)
- 1353958-98-1(tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate)
- 2172085-43-5(5-cyclobutyl-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid)
- 1805271-19-5(6-Chloro-2-(difluoromethyl)-4-methylpyridine-3-acetic acid)
- 1219972-46-9(3-2-(sec-Butyl)phenoxypiperidine hydrochloride)
- 1227571-03-0(2-(2,6-dichloropyridin-4-yl)acetonitrile)
- 2193061-22-0(6-(prop-2-yn-1-yl)-1,2,6-triazaspiro2.5oct-1-ene)
- 924824-36-2(N-(5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide)
- 5346-53-2(5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile)




